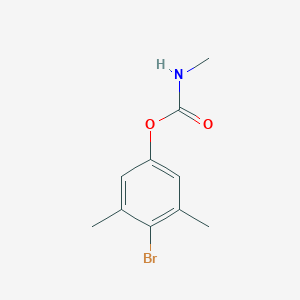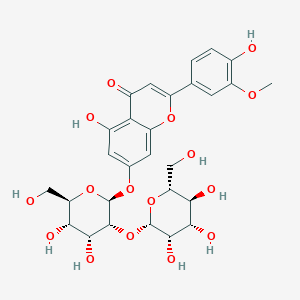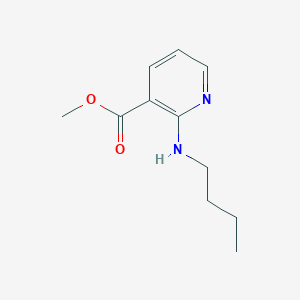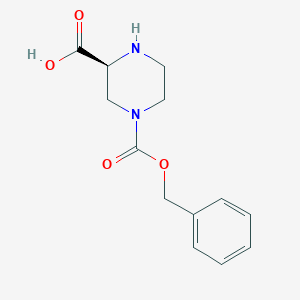
4-Bromo-3,5-dimethylphenyl N-methylcarbamate
描述
4-Bromo-3,5-dimethylphenyl N-methylcarbamate is an organic compound with the molecular formula CH₃NHCO₂C₆H₂(CH₃)₂Br. It is a white solid with a weak characteristic odor. This compound is primarily used as an insecticide, particularly in the agricultural sector, to control various pests such as aphids, leaf miners, and beetles .
准备方法
The synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled laboratory conditions to ensure safety and efficiency. The process requires careful handling of reagents and maintenance of appropriate temperatures and pressures .
化学反应分析
4-Bromo-3,5-dimethylphenyl N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
科学研究应用
4-Bromo-3,5-dimethylphenyl N-methylcarbamate has several scientific research applications:
Biology: The compound is studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its primary use remains in pest control.
Industry: It is employed in the agricultural industry to protect crops from pest infestations.
作用机制
The mechanism of action of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
相似化合物的比较
4-Bromo-3,5-dimethylphenyl N-methylcarbamate can be compared with other carbamate insecticides such as:
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-3,5-dimethyladamantane These compounds share similar structural features but differ in their specific substituents and functional groups, which can affect their reactivity and applications .
属性
IUPAC Name |
(4-bromo-3,5-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZFMTULOYRWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016588 | |
| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-99-1 | |
| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of BDMC in aquatic systems?
A: BDMC primarily degrades through hydrolysis in aquatic environments. [, ] This process is significantly influenced by pH, with faster degradation observed in alkaline conditions. [] During hydrolysis, BDMC breaks down into methylamine and the corresponding phenol. []
Q2: How is BDMC quantified in environmental samples?
A: A common method for quantifying BDMC in environmental samples like river water is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD). [] This method allows for the simultaneous analysis of BDMC alongside other carbamate pesticides and demonstrates good sensitivity with method detection limits in the range of 0.07–0.34 µg/L. []
Q3: What is the mechanism of BDMC hydrolysis?
A: Research suggests that BDMC hydrolysis follows an E1cB (unimolecular elimination conjugate base) mechanism. [] This conclusion is supported by several observations: a positive activation entropy (ΔS≠ = +35.73 J mol−1 K−1), the absence of general base catalysis, and the compound's fit within established Brønsted and Hammett lines for similar N-methylcarbamates. [] The mechanism involves the formation of methyl isocyanate as an intermediate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)

![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)




